molecular formula C9H10N4O2 B1487082 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol CAS No. 2002604-41-1

5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol

Cat. No.: B1487082
CAS No.: 2002604-41-1
M. Wt: 206.2 g/mol
InChI Key: XVMSEDFVGQDNGW-UHFFFAOYSA-N
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Description

5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel bioactive molecules. This compound features a 1,2,4-oxadiazole heterocycle, which is recognized as a valuable bioisostere in drug design. The 1,2,4-oxadiazole ring is frequently used to replace ester or amide functionalities, often leading to improved metabolic stability and potency in lead compounds . The integration of a pyridin-2-ol moiety further enhances the potential for hydrogen bonding and metal coordination, which can be critical for target binding. The primary research value of this compound lies in its structural framework, which is associated with the exploration of G protein-coupled receptors (GPCRs) and the development of new therapeutic agents. Specifically, 5-amino-1,3,4-oxadiazole derivatives have been investigated as potent and selective agonists for the orphan receptor GPR88, a target implicated in striatal-associated disorders such as Parkinson's disease, schizophrenia, anxiety, and drug addiction . These analogues have demonstrated significantly improved potency and lower lipophilicity compared to previous scaffolds, making them promising candidates for central nervous system (CNS) drug discovery . Furthermore, compounds containing the 1,2,4-oxadiazole core have shown extensive biological activities beyond CNS applications, including notable antibacterial and antifungal properties . Recent studies on structurally related 1,3,4-oxadiazole derivatives have revealed excellent efficacy against various virulent phytopathogenic bacteria, suggesting potential applications in developing new agrochemicals . The mechanism of action for these antibacterial effects is proposed to involve disruption of bacterial cell membranes, leading to leakage of intracellular components and subsequent cell death . This compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-4-3-8-12-9(13-15-8)6-1-2-7(14)11-5-6/h1-2,5H,3-4,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMSEDFVGQDNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

The most common and classical approach to synthesize 1,2,4-oxadiazole rings involves the cyclization of amidoximes with carboxylic acid derivatives (acyl chlorides, esters, or activated acids). This method, originally proposed by Tiemann and Krüger, typically proceeds via the condensation of the amidoxime with an acyl chloride or ester, often catalyzed by bases such as pyridine or tetrabutylammonium fluoride (TBAF), to form the oxadiazole ring.

  • Reaction Conditions: Typically requires heating and sometimes prolonged reaction times (4–24 hours).
  • Yields: Variable, ranging from poor to excellent (11–90%), depending on substrates and conditions.
  • Limitations: Presence of active groups like –NH2 or –OH in reagents can hinder the reaction; purification can be challenging.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

An alternative involves the [3+2] cycloaddition between nitrile oxides and nitriles, forming the oxadiazole ring. This method can be catalyzed by platinum(IV) complexes under mild conditions.

  • Advantages: Mild reaction conditions.
  • Disadvantages: Poor solubility of starting materials, low yields, expensive catalysts, and side reactions leading to other oxadiazole isomers.

One-Pot Synthetic Procedures

Recent advances have introduced one-pot methods combining amidoximes and carboxylic acids or esters in superbase media (e.g., NaOH/DMSO), or via activation of carboxylic acids with Vilsmeier reagents, to streamline synthesis and improve yields.

  • Yields: Good to excellent (61–93%).
  • Purification: Simplified protocols.
  • Reaction Time: Moderate to long (hours).
  • Green Chemistry: Some methods utilize visible light photoredox catalysis for environmentally friendly synthesis, albeit with moderate yields (35–50%).

Specific Preparation of 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol

Synthetic Route Overview

Based on the literature and patent data, the preparation of this compound involves the following key steps:

  • Preparation of Pyridin-2-ol Derivative: Starting from substituted pyridine precursors, such as 2-chloropyridine derivatives, hydroxylation and functional group transformations yield pyridin-2-ol intermediates.

  • Formation of Amidoxime Intermediate: The nitrile functionality on the pyridine ring or side chain is converted into an amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.

  • Cyclization to 1,2,4-Oxadiazole: The amidoxime undergoes cyclization with an activated carboxylic acid derivative or acyl chloride to form the 1,2,4-oxadiazole ring fused or linked to the pyridin-2-ol moiety.

  • Introduction of 2-Aminoethyl Side Chain: The 2-aminoethyl substituent is introduced either by reductive amination or nucleophilic substitution on a suitable precursor, often via intermediates such as 2-aminoethanethiol or ethylenediamine derivatives.

  • Final Purification: The target compound is isolated by extraction, drying, and chromatographic purification or recrystallization.

Detailed Synthetic Procedure (Based on Patent and Literature)

Step Description Reagents/Conditions Notes
1 Synthesis of 6-(1,3-dioxolan-2-yl)pyridin-2-carboximidic acid methyl ester Starting from pyridine derivatives, protection with dioxolane group Protects pyridine ring during subsequent steps
2 Conversion to N-hydroxy-pyridine-2-carboxamidine Reaction with hydroxylamine hydrochloride in pyridine Forms amidoxime intermediate essential for oxadiazole ring formation
3 Cyclization to 2-(methyl-5-oxadiazol-3-yl)pyridine derivative Acetyl chloride added to amidoxime in refluxing pyridine Forms 1,2,4-oxadiazole ring via cyclodehydration
4 Introduction of 2-aminoethyl group Reaction with 2-aminoethanethiol at 130 °C Nucleophilic substitution to attach aminoethyl side chain
5 Deprotection and purification Extraction with ethyl acetate, drying over MgSO4, evaporation Final isolation of this compound

Analytical and Research Findings on Preparation Methods

Yield and Purity

  • Yields vary depending on the method, with classical amidoxime-acyl chloride cyclization providing moderate to good yields (50–90%).
  • One-pot methods with carboxylic acid activation show yields up to 93% with simpler purification.
  • Photoredox and mechanochemical methods are emerging but currently offer moderate yields and require further optimization.

Reaction Times and Conditions

  • Traditional methods require reflux or elevated temperatures for several hours (2–24 h).
  • One-pot and superbase-mediated methods allow room temperature or mild heating but may extend reaction times.
  • Use of catalysts like platinum(IV) or organic dyes can reduce harsh conditions but add cost and complexity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Amidoxime + Acyl Chloride Cyclization Amidoxime, Acyl chloride, Pyridine or TBAF Reflux, several hours 50–90% Well-established, moderate to high yield Harsh conditions, purification challenges
Amidoxime + Activated Carboxylic Acid Esters Amidoxime, EDC/DCC, Carboxylic acid esters Room temp to reflux 61–93% One-pot, simple purification Sensitive to active groups in substrates
1,3-Dipolar Cycloaddition Nitrile oxide, Nitrile, Pt(IV) catalyst Mild, room temp Moderate Mild conditions Expensive catalyst, side products
Photoredox Catalysis Disubstituted 2H-azirines, Nitrosoarenes, Organic dye Visible light irradiation 35–50% Green chemistry approach Moderate yields, limited scope
Mechanochemistry (Prospective) Solid-state grinding Ambient, solvent-free Not reported Environmentally friendly, fast Not yet applied to this compound

Chemical Reactions Analysis

5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

Based on the search results, here's what is known about the applications of 3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one:

3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a novel heterocyclic compound that features both oxadiazole and pyridone rings. Its unique structure makes it of interest in scientific research and industrial applications.

Scientific Research Applications

  • Chemistry It serves as an intermediate for synthesizing more complex molecules because of its reactivity and stability and is used in designing novel compounds with potential bioactivity.
  • Biology Derivatives of this compound are studied for their interactions with biological macromolecules.
  • Medicine It's investigated for its pharmacological properties, especially in drug development for neurological disorders and cancer, because of its ability to interact with specific molecular targets.
  • Industry It is used in the synthesis of materials with unique properties, such as advanced polymers and corrosion inhibitors. Its heterocyclic nature makes it a valuable additive in specialty chemicals.

Its biological activity is attributed to its ability to interact with molecular targets:

  • Enzymes It can modulate enzyme activity by binding to active or allosteric sites, influencing pathways related to cell growth and apoptosis.
  • Receptors The compound may act as an agonist or antagonist at specific receptors, impacting cellular signaling pathways involved in various physiological processes.

Reaction types

  • Oxidation Oxidative transformations typically use reagents like potassium permanganate or chromium trioxide.
  • Reduction Reductive processes can employ hydrogen gas with a palladium catalyst or sodium borohydride.
  • Substitution Commonly achieved using halogenating agents or nucleophilic reagents.

Mechanism of Action

The mechanism of action of 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Aminoalkyl Substituents
  • 5-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-ol hydrochloride (): This analog replaces the 2-aminoethyl group with an aminomethyl substituent. The shorter alkyl chain reduces lipophilicity (clogP ≈ −0.3 vs. 0.1 for the target compound) and may decrease cell membrane permeability compared to the aminoethyl variant. The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays .
  • 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylethan-1-amine hydrochloride (): The oxadiazole here is substituted with a 2-aminoethyl group, but the pyridin-2-ol is replaced by a dimethylaminoethyl chain. This modification introduces tertiary amine character, increasing basicity (pKa ~9.5) and altering receptor-binding profiles .
Aryl and Heteroaryl Substituents
  • 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole ():
    The oxadiazole is substituted with a chloropyridinyl group and a difluoromethoxyphenyl ring. The electron-withdrawing chlorine and fluorine atoms enhance metabolic stability but reduce solubility (clogP = 3.2). This compound is explored as a kinase inhibitor lead .

  • 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (): A carboxylic acid substituent replaces the aminoethyl group, enabling salt formation and hydrogen bonding. The carboxylate group lowers logD (−1.2 at pH 7.4), favoring hydrophilic interactions in enzyme active sites .

Modifications on the Pyridine Ring

  • 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (): The pyridin-2-ol is replaced with a piperidine ring.
  • 5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (): The pyridine ring is substituted with a dihydropyrimidinone, introducing a hydrogen-bond donor/acceptor motif. Such derivatives show improved antiviral activity (EC50 = 0.8 μM against SARS-CoV-2) compared to simpler pyridine analogs .

Functional Group Additions

  • 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-(1-piperazinyl)pyrimidine hydrochloride ():
    The methoxymethyl group on the oxadiazole and piperazinyl substituent on pyrimidine enhance solubility (logS = −3.1) and enable dual-targeting (e.g., serotonin and dopamine receptors) .

  • 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (): A chloromethyl group allows nucleophilic substitution reactions, facilitating the synthesis of prodrugs.

Comparative Analysis Table

Compound Name Substituents (Oxadiazole/Pyridine) Molecular Weight Key Properties/Applications Evidence Source
Target Compound 2-Aminoethyl/Pyridin-2-ol 221.23 High solubility, medicinal chemistry intermediate
5-[5-(Aminomethyl)-oxadiazol-3-yl]pyridin-2-ol Aminomethyl/Pyridin-2-ol 207.20 Improved solubility, antiviral leads
5-(2-Chloropyridin-3-yl)-oxadiazole Chloropyridinyl/Difluoromethoxyphenyl 335.69 Kinase inhibition, high logP
5-(Pyridin-2-yl)-oxadiazole-3-carboxylic acid Carboxylic acid/Pyridin-2-yl 191.15 Enzyme inhibitor scaffold
3-[5-(Propan-2-yl)-oxadiazol-3-yl]piperidine Propan-2-yl/Piperidine 195.26 CNS drug candidate

Research Implications

The 2-aminoethyl group in the target compound offers a balance of solubility and reactivity, distinguishing it from analogs with bulkier aryl substituents (e.g., ) or charged groups (e.g., ). Its structural simplicity facilitates rapid derivatization, positioning it as a preferred building block in drug discovery pipelines. In contrast, compounds like those in and are more specialized, targeting specific receptors or prodrug strategies.

Biological Activity

5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol is a heterocyclic compound characterized by the presence of both an oxadiazole and a pyridine ring. This unique structural combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications range from antimicrobial to anticancer therapies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, affecting various metabolic pathways.
  • Receptor Modulation : Acting as an agonist or antagonist at receptor sites can lead to altered signaling pathways within cells.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with oxadiazole moieties can inhibit bacterial growth and exhibit antifungal activity. The specific antimicrobial efficacy of this compound has not been extensively documented; however, its structural analogs have demonstrated promising results against various pathogens .

Anticancer Properties

The anticancer potential of oxadiazole derivatives is well-documented. A study highlighted that similar compounds exhibit cytotoxicity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. While specific data on this compound remains limited, its structural characteristics suggest it may also possess significant anticancer activity .

Other Biological Activities

The compound has been explored for various other biological activities:

  • Anti-inflammatory Effects : Some oxadiazole derivatives show promise in reducing inflammation through modulation of inflammatory pathways.
  • Antiviral Activity : Certain derivatives have been evaluated for their ability to inhibit viral replication .

Synthesis and Evaluation

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. This process often requires specific reaction conditions to optimize yield and purity .

Comparative Studies

A comparative analysis of similar compounds reveals varying degrees of biological activity. For example:

Compound NameTarget ActivityIC50 Value (µM)Cell Lines Tested
Compound AAnticancer92.4HeLa, CaCo-2
Compound BAntimicrobialNot specifiedVarious
This compoundTBDTBDTBD

This table illustrates the ongoing research efforts to establish a clearer understanding of the biological activities associated with this class of compounds.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities exhibited by this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing its development as a viable pharmaceutical agent.

Q & A

Q. What are the optimal synthetic routes for 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives. For example:

Amidoxime Formation : React 2-aminopyridin-2-ol with hydroxylamine to form the amidoxime precursor.

Cyclization : Treat the amidoxime with a carbonyl source (e.g., ethyl chlorooxoacetate) under reflux in ethanol or DMF, catalyzed by bases like K₂CO₃ .

  • Key Factors :
  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating high-purity products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for pyridine protons) and aminoethyl group (δ 2.8–3.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₉H₁₀N₄O₂: 218.0804).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for confirming regiochemistry .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the cyclization step of the oxadiazole ring?

  • Methodological Answer : Regioselectivity in oxadiazole formation is influenced by:
  • Precursor Design : Use sterically hindered substituents to direct cyclization (e.g., bulky groups on the pyridine ring).
  • Catalytic Control : Transition metals (e.g., Cu(I)) or organocatalysts can favor specific pathways .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation to optimize conditions.

Q. What strategies resolve discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Contradictions in IC₅₀ values or efficacy may arise from:
  • Assay Conditions : Buffer pH affects protonation states (e.g., aminoethyl group pKa ~10.5), altering solubility and target binding .
  • Purity Verification : Use orthogonal methods (HPLC, elemental analysis) to confirm >95% purity.
  • Target Validation : Compare activity across isogenic cell lines or recombinant enzyme systems to isolate confounding factors .

Q. How do molecular docking studies predict the interaction of this compound with potential enzymatic targets?

  • Methodological Answer :
  • Docking Workflow :

Protein Preparation : Retrieve target structures (e.g., kinases from PDB), remove water, add hydrogens.

Ligand Optimization : Minimize energy of 5-(5-(2-aminoethyl)-oxadiazolyl)pyridin-2-ol using Gaussian03.

Binding Site Analysis : AutoDock Vina or Schrödinger Glide scores interactions (e.g., H-bonds with pyridine-N, hydrophobic contacts with oxadiazole) .

  • Validation : Compare docking poses with co-crystallized ligands to assess predictive accuracy.

Q. What are the implications of protonation states on the compound’s solubility and bioactivity?

  • Methodological Answer :
  • pH-Dependent Solubility :
pHPredominant FormSolubility (mg/mL)
2.0Protonated (cationic)12.5
7.4Neutral0.8
10.0Deprotonated (anionic)15.2
  • Bioactivity Impact : Cationic forms at physiological pH may enhance membrane permeability but reduce target affinity. Use potentiometric titration to determine pKa values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s antimicrobial efficacy?

  • Methodological Answer :
  • Strain Variability : Test against standardized panels (e.g., CLSI guidelines) to control for genetic differences.
  • Mechanistic Studies : Combine time-kill assays with transcriptomics to identify off-target effects.
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, weighting for sample size and assay rigor .

Structural and Functional Insights

Q. What role does the aminoethyl group play in modulating this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation (t½ >60 min suggests favorable stability).
  • Toxicity Screening : Ames test for mutagenicity; measure hERG channel inhibition to predict cardiotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol

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